![molecular formula C12H16N4O2 B2569715 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-02-4](/img/structure/B2569715.png)
4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their significant biological activities, including anti-HIV, antitumor, antimicrobial, and anti-inflammatory properties . The presence of the pyrido[2,3-d]pyrimidine moiety in various antibiotics and its structural resemblance to purines make it an interesting target for synthetic and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through a multi-step process involving the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The reaction conditions typically involve refluxing the mixture to facilitate the formation of the desired pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .
化学反应分析
Types of Reactions
4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
科学研究应用
4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
作用机制
The mechanism of action of 4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways, and inhibition of their activity can lead to the suppression of tumor growth and proliferation . The compound binds to the active site of the enzyme, preventing the phosphorylation of tyrosine residues on target proteins .
相似化合物的比较
Similar Compounds
2-amino-4-hydro-pyrido[2,3-d]pyrimidines: Known for their kinase inhibition properties.
4-amino-2-hydro-pyrido[2,3-d]pyrimidines: Studied for their potential as antitumor agents.
Uniqueness
4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and amino groups provide versatile sites for further functionalization, making it a valuable scaffold for drug development .
属性
IUPAC Name |
4-(2-hydroxyethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-2-6-16-10(18)4-3-9-11(13-5-7-17)14-8-15-12(9)16/h3-4,8,17H,2,5-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVZUVRJFWGYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C(N=CN=C21)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)
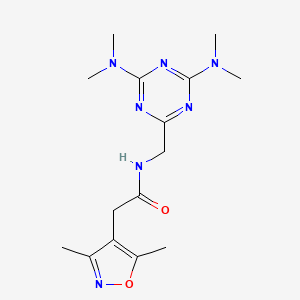
![2-(methylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2569637.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2569638.png)
![2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569639.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2569640.png)
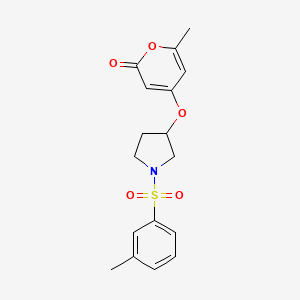
![8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-3-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE](/img/structure/B2569646.png)
![2-{[3-(3,4-dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetonitrile](/img/structure/B2569647.png)
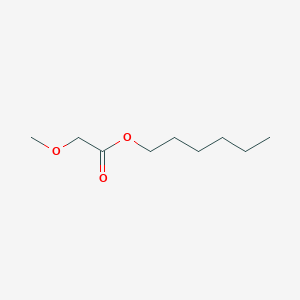
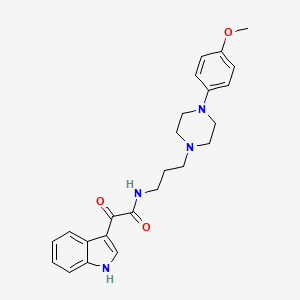
![ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2569650.png)
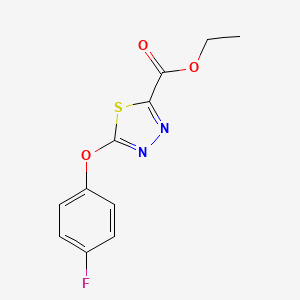
![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)
